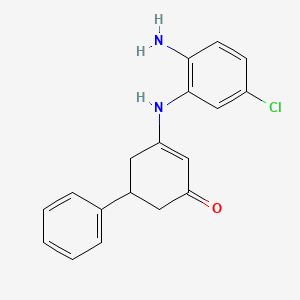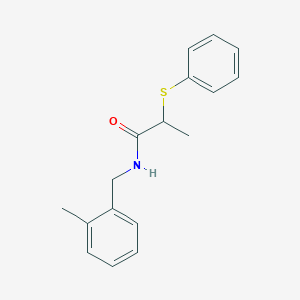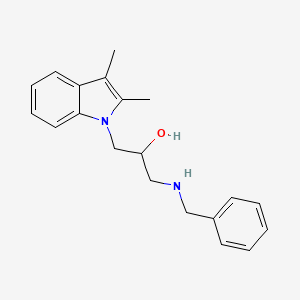
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Overview
Description
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a chloroaniline moiety, and a phenyl group attached to a cyclohexenone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then subjected to further reactions to introduce the cyclohexenone ring and the phenyl group. The reaction conditions often involve the use of solvents like toluene and reagents such as chloroacetyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed. The use of catalysts and specific reaction temperatures can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chloro groups but lacks the cyclohexenone ring.
Methyl 3-(2-amino-5-chloroanilino)propanoate: Contains a similar amino and chloroaniline moiety but differs in the ester functional group.
Uniqueness
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(2-amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-14-6-7-17(20)18(10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULAJQXWZIVZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=C(C=CC(=C2)Cl)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B3927974.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride](/img/structure/B3927977.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927978.png)
![3-chloro-4-methoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3927983.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3927997.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3928015.png)
![3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B3928022.png)


![1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3928050.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3928056.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3928065.png)

![1-ethyl-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]pyrazole-4-carboxamide](/img/structure/B3928073.png)
